Lipophilic Ligand Efficiency: Biphenyl-Enhanced logP vs. Mono-Aryl Analogs
The target compound exhibits a computed XLogP3 of 3.9, which is significantly higher than that of closely related analogs where the biphenyl group is replaced by a single substituted phenyl ring. This difference in lipophilicity directly impacts membrane permeability, non-specific protein binding, and promiscuity risk. For context, an analog with a 4-hydroxyphenyl substituent (CAS 313666-46-5; C12H12N2O2S, MW 248.30) has a predicted XLogP of approximately 1.2, representing a delta of >2.5 log units [1]. This positions the target compound as a superior choice for probing targets in hydrophobic environments or where cellular penetration is critical, while the polar analog is more suitable for aqueous or polar active sites.
| Evidence Dimension | Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | 3.9 (computed) |
| Comparator Or Baseline | 1-(4-hydroxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethanone (CAS 313666-46-5), XLogP ~1.2 (predicted) |
| Quantified Difference | Δ XLogP > 2.5 |
| Conditions | Computed property by XLogP3 algorithm; not measured experimentally. |
Why This Matters
A large difference in lipophilicity dictates the choice of compound for assays requiring membrane permeability versus aqueous solubility, making them non-interchangeable for cell-based vs. biochemical screens.
- [1] PubChem Compound Summary for CID 877624. XLogP3 value. National Center for Biotechnology Information. Accessed April 2026. View Source
